Fmoc-4,5-dehydro-L-leucine: A Technical Guide for Researchers and Drug Development Professionals
Fmoc-4,5-dehydro-L-leucine: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, synthesis, and applications of Fmoc-4,5-dehydro-L-leucine, a key building block in modern peptide science.
Fmoc-4,5-dehydro-L-leucine is a protected, unsaturated amino acid derivative that has garnered significant interest in the fields of peptide chemistry, drug discovery, and protein engineering.[1][2] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), while the 4,5-dehydro-L-leucine core imparts unique conformational constraints and potential for enhanced biological activity and stability to synthetic peptides.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and experimental applications of Fmoc-4,5-dehydro-L-leucine for researchers, scientists, and professionals in drug development.
Core Chemical Properties
Fmoc-4,5-dehydro-L-leucine is a white powder with a molecular formula of C₂₁H₂₁NO₄ and a molecular weight of 351.4 g/mol .[2][3][4] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 87720-55-6 | [2][4] |
| Molecular Formula | C₂₁H₂₁NO₄ | [2][3][4] |
| Molecular Weight | 351.4 g/mol | [2][3][4] |
| Appearance | White powder | [2] |
| Melting Point | 127-133 °C | [2] |
| Purity | ≥95% (typically ≥97-99% by HPLC) | [2][3][4] |
| Optical Rotation | [α]D24 = -18 ± 2° (c=1 in DMF) | [2] |
| Storage Conditions | 0-8°C | [2] |
Synthesis of Fmoc-4,5-dehydro-L-leucine: An Experimental Protocol
Materials:
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4,5-dehydro-L-leucine
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9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu)
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Sodium Bicarbonate (NaHCO₃)
-
Acetone
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Water
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1 M Hydrochloric Acid (HCl)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolution: Dissolve 4,5-dehydro-L-leucine (1 equivalent) in a 1:1 mixture of acetone and 10% aqueous sodium bicarbonate solution.
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Fmoc Protection: To the stirred solution, add Fmoc-OSu (1.05 equivalents) portion-wise at room temperature.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is consumed.
-
Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl to precipitate the product.
-
Extraction: Extract the product into ethyl acetate.
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Washing: Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude Fmoc-4,5-dehydro-L-leucine by recrystallization or column chromatography.
Caption: Workflow for the synthesis of Fmoc-4,5-dehydro-L-leucine.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-4,5-dehydro-L-leucine is its incorporation into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The unsaturated nature of the dehydroleucine residue can introduce conformational rigidity and resistance to enzymatic degradation in the resulting peptide.
General SPPS Cycle for Incorporating Fmoc-4,5-dehydro-L-leucine:
This protocol outlines a standard manual SPPS cycle on a rink amide resin for the synthesis of a C-terminally amidated peptide.
Materials:
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Fmoc-Rink Amide resin
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Fmoc-4,5-dehydro-L-leucine
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Other Fmoc-protected amino acids
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N,N'-Diisopropylcarbodiimide (DIC)
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OxymaPure®
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20% (v/v) Piperidine in Dimethylformamide (DMF)
-
DMF
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Dichloromethane (DCM)
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Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
SPPS reaction vessel
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Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate Fmoc-4,5-dehydro-L-leucine (3-5 equivalents relative to resin loading) with DIC (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with shaking.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Role in Drug Development and Biological Activity
The incorporation of Fmoc-4,5-dehydro-L-leucine into peptides is a strategic approach in drug development to enhance their therapeutic potential. Peptides containing dehydroamino acids often exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.[5] Furthermore, the conformational constraints imposed by the double bond can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[6] While no specific signaling pathways are directly modulated by Fmoc-4,5-dehydro-L-leucine itself, its inclusion in peptide-based drug candidates can significantly impact their overall pharmacological profile.
Peptides containing dehydroleucine have been found in various naturally occurring bioactive compounds, often exhibiting antimicrobial, antifungal, and antitumor activities.[5] The unique structural features conferred by the dehydroleucine residue are often crucial for their biological function.[5]
Caption: Role of Fmoc-4,5-dehydro-L-leucine in drug development.
